2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol
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Overview
Description
2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol is a complex organic compound characterized by multiple chlorine and hydroxyl groups attached to a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts alkylation, followed by chlorination and hydroxylation steps. The reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOH in aqueous solution or KI in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols.
Scientific Research Applications
2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A simpler compound with similar chlorinated phenolic structure.
Triclosan: A widely used antimicrobial agent with a similar phenolic backbone.
Chlorocresol: Another chlorinated phenol with antimicrobial properties.
Properties
CAS No. |
51866-26-3 |
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Molecular Formula |
C20H14Cl4O3 |
Molecular Weight |
444.1 g/mol |
IUPAC Name |
4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]-6-[(3,5-dichloro-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C20H14Cl4O3/c21-14-1-2-18(25)10(5-14)3-11-6-15(22)7-12(19(11)26)4-13-8-16(23)9-17(24)20(13)27/h1-2,5-9,25-27H,3-4H2 |
InChI Key |
FGSUBHBYAKQASM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C(=CC(=C2)Cl)CC3=C(C(=CC(=C3)Cl)Cl)O)O)O |
Origin of Product |
United States |
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